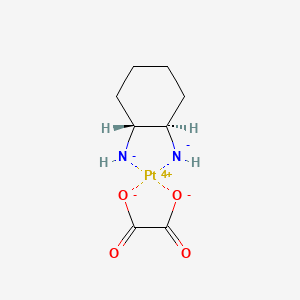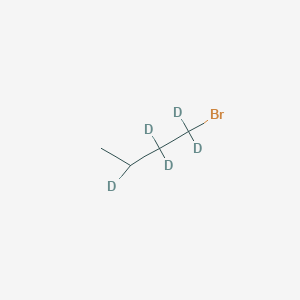
3-Oxo-4-aza-11a-methoxy-5alpha-alphandrost-1-ene-17beta-carboxylic Acid Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-4-aza-11a-methoxy-5alpha-alphandrost-1-ene-17beta-carboxylic Acid Methyl Ester involves several steps. One of the known synthetic routes includes the use of specific reagents and catalysts to achieve the desired chemical structure. The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows stringent guidelines to maintain high-quality standards. The process involves large-scale synthesis using advanced equipment and techniques to ensure consistency and efficiency. The production methods are designed to meet international standards for pharmaceutical reference materials .
Analyse Des Réactions Chimiques
Types of Reactions
3-Oxo-4-aza-11a-methoxy-5alpha-alphandrost-1-ene-17beta-carboxylic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired outcome, but they generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols. Substitution reactions can result in a wide range of substituted derivatives .
Applications De Recherche Scientifique
3-Oxo-4-aza-11a-methoxy-5alpha-alphandrost-1-ene-17beta-carboxylic Acid Methyl Ester has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical development and method validation.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic effects in treating various medical conditions.
Industry: Utilized in the production of high-quality pharmaceutical reference materials.
Mécanisme D'action
The mechanism of action of 3-Oxo-4-aza-11a-methoxy-5alpha-alphandrost-1-ene-17beta-carboxylic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
Uniqueness
3-Oxo-4-aza-11a-methoxy-5alpha-alphandrost-1-ene-17beta-carboxylic Acid Methyl Ester is unique due to its specific chemical structure and properties, which make it suitable for various scientific research applications. Its ability to undergo multiple types of chemical reactions and its use in proteomics research highlight its versatility and importance in the scientific community .
Propriétés
Numéro CAS |
1026013-15-9 |
|---|---|
Formule moléculaire |
C₂₁H₃₁NO₄ |
Poids moléculaire |
361.48 |
Nom IUPAC |
methyl (1S,9aR,11aS)-5a-methoxy-9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,5,6,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxylate |
InChI |
InChI=1S/C21H31NO4/c1-19-10-8-15-13(14(19)5-6-16(19)18(24)25-3)7-12-21(26-4)20(15,2)11-9-17(23)22-21/h9,11,13-16H,5-8,10,12H2,1-4H3,(H,22,23)/t13?,14?,15?,16-,19+,20-,21?/m1/s1 |
SMILES |
CC12CCC3C(C1CCC2C(=O)OC)CCC4(C3(C=CC(=O)N4)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(4S)-4-Phenyl-2-thioxo-3-oxazolidinyl]-1-propanone](/img/structure/B1141689.png)



